molecular formula C14H19NO3 B8475675 Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Cat. No. B8475675
M. Wt: 249.30 g/mol
InChI Key: NARLTIVUIJDWCO-UHFFFAOYSA-N
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Patent
US06506941B1

Procedure details

21 g (0.0945 mol) of ethyl α-formyl-p-methoxyphenylacetate, 80 ml of ethanol and 31,1 g (0.38 mol) of dimethylamine hydrochloride were mixed in a 250 ml balloon flask provided with magnetic stirring and thermometer under a gentle nitrogen flow. Subsequently 7.4 g (0.054 mol) of potassium carbonate were added. The thus obtained solution was stirred at room temperature for 3 days. The solvent was evaporated to dryness in the rotary evaporator and 120 ml of water were added over the thus obtained solid residue. The pH was adjusted to 5-6 with 5N hydrochloric acid and the product of the aqueous phase was extracted with 2×80 ml of dichloromethane. The organic extracts were dried with sodium sulfate and the solvent was removed under vacuum, to give a residue weighing 23.26 g and solidifying at room temperature (Yield: 98.7%)
Name
ethyl α-formyl-p-methoxyphenylacetate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.Cl.[CH3:18][NH:19][CH3:20].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([C:3](=[CH:1][N:19]([CH3:20])[CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:10][CH:11]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
ethyl α-formyl-p-methoxyphenylacetate
Quantity
21 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)C1=CC=C(C=C1)OC
Name
Quantity
0.38 mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
STIRRING
Type
STIRRING
Details
The thus obtained solution was stirred at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness in the rotary evaporator and 120 ml of water
ADDITION
Type
ADDITION
Details
were added over the thus obtained solid residue
EXTRACTION
Type
EXTRACTION
Details
the product of the aqueous phase was extracted with 2×80 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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